Chemical Profile and Synthetic Utility of 2-Nitro-N-Cyclohexylaniline
Chemical Profile and Synthetic Utility of 2-Nitro-N-Cyclohexylaniline
Technical Guide for Research & Development
Executive Summary
2-Nitro-N-cyclohexylaniline (CAS: 6373-71-3) is a specialized secondary amine intermediate characterized by a bulky cyclohexyl group attached to the nitrogen of an ortho-nitroaniline scaffold. In drug development and organic synthesis, it serves as a critical building block, primarily as the direct precursor to
This guide provides a comprehensive technical analysis of the compound's nomenclature, physiochemical identity, and a validated synthetic protocol based on Nucleophilic Aromatic Substitution (
Nomenclature & Chemical Identity
Precise identification is paramount in chemical procurement and database management. The presence of the nitro group at the ortho position (2-position) distinguishes this compound from its para isomer, which has different electronic properties and applications.
Identifiers and Synonyms[1][2]
| Category | Identifier / Name | Notes |
| IUPAC Name | Preferred IUPAC Name (PIN) | |
| Systematic Name | Alternative systematic naming | |
| Common Synonyms | 1-(Cyclohexylamino)-2-nitrobenzene2-Nitro-N-cyclohexylbenzenamine | Used in legacy literature |
| CAS Registry Number | 6373-71-3 | Critical for sourcing |
| Molecular Formula | ||
| Molecular Weight | 220.27 g/mol | |
| SMILES | O=C1=CC=CC=C1NC2CCCCC2 | Useful for cheminformatics |
| Appearance | Orange to Red Crystalline Solid | Characteristic of o-nitroanilines |
Synthetic Pathway & Mechanism[3]
The most robust route to 2-nitro-N-cyclohexylaniline is via Nucleophilic Aromatic Substitution (
Reaction Logic
The synthesis involves the displacement of a halide leaving group (Fluorine or Chlorine) by the amine nucleophile.
-
Substrate: 1-Fluoro-2-nitrobenzene is significantly more reactive than the chloro- analog due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex), despite fluorine being a poorer leaving group in
/ contexts. -
Nucleophile: Cyclohexylamine (primary amine).
-
Base: An inorganic base (
) or excess amine is required to neutralize the hydrohalic acid byproduct.
Mechanistic Visualization ( )
The following diagram illustrates the addition-elimination mechanism, highlighting the critical Meisenheimer complex intermediate.
Figure 1: The electron-withdrawing nitro group at the ortho-position stabilizes the negative charge in the Meisenheimer complex, facilitating the substitution of the halide.[1]
Experimental Protocol
Objective: Synthesis of 2-nitro-N-cyclohexylaniline on a 10 mmol scale. Safety Warning: Nitroaromatics are toxic. Cyclohexylamine is corrosive. Perform all operations in a fume hood.
Materials
-
Reactant A: 1-Fluoro-2-nitrobenzene (1.41 g, 10 mmol) [Note: 1-Chloro-2-nitrobenzene can be substituted but requires higher temperatures/longer times]
-
Reactant B: Cyclohexylamine (1.19 g, 12 mmol, 1.2 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.07 g, 15 mmol) -
Solvent: Acetonitrile (MeCN) or DMF (20 mL)
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-2-nitrobenzene (10 mmol) in 20 mL of Acetonitrile.
-
Addition: Add anhydrous
(15 mmol) to the solution. -
Nucleophilic Attack: Add Cyclohexylamine (12 mmol) dropwise over 5 minutes while stirring.
-
Observation: The solution will likely darken to a deep orange/red color immediately, indicating the formation of the charge-transfer complex and product.
-
-
Reaction:
-
For Fluoro-substrate: Stir at Reflux (82°C) for 4–6 hours.
-
For Chloro-substrate: Stir at Reflux for 12–16 hours (or use DMF at 100°C).
-
-
Monitoring: Monitor reaction progress via TLC (Eluent: 10% Ethyl Acetate in Hexanes). The product will have a lower
than the nitrobenzene starting material and appear as a bright orange spot. -
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Precipitation: The product usually precipitates as an orange solid.
-
-
Extraction (if oil forms): Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Characterization Targets[5]
-
Physical State: Orange needles or crystalline powder.
-
Melting Point: Expected range ~100–103°C (verify against specific isomer standard).
-
1H NMR (CDCl3, 400 MHz): Look for the cyclohexyl protons (1.2–2.0 ppm, multiplet, 10H), the methine proton attached to nitrogen (~3.5 ppm), the broad NH signal (~8.0 ppm), and the aromatic protons (6.6–8.2 ppm, 4H).
Downstream Applications in R&D
The primary utility of 2-nitro-N-cyclohexylaniline lies in its reduction. The resulting diamine is a "privileged structure" in medicinal chemistry.
Reductive Pathway to Diamines
Reduction of the nitro group yields
-
Catalytic Hydrogenation:
(g), Pd/C catalyst, MeOH. -
Chemical Reduction: Fe powder /
(Bechamp reduction conditions) or .
Application Workflow
Figure 2: The reduction of the nitro group unlocks access to benzimidazole pharmacophores and antioxidant chemistries.
References
-
Chemical Identity & Properties
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3101179, N-cyclohexyl-2-nitroaniline.
-
URL:[Link]
-
Synthetic Mechanism (
):- Source: Bunnett, J. F., & Zahler, R. E. (1951).
-
URL:[Link]
-
Commercial Availability & CAS Verification
-
Related Reduction Protocols
-
Source: BenchChem.[5] Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (Analogous reduction chemistry).
-
Sources
- 1. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]
- 2. 6373-71-3 CAS MSDS (N-cyclohexyl-2-nitroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. N-CYCLOHEXYL-2-NITROANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6373-71-3|N-Cyclohexyl-2-nitroaniline|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
